N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic compound featuring a benzofuropyrimidine core fused with a dioxo group and substituted with phenyl and 4-acetamidophenyl moieties. The acetamide group at the 4-position of the phenyl ring may enhance solubility or target-specific interactions.
Properties
CAS No. |
877656-59-2 |
|---|---|
Molecular Formula |
C26H20N4O5 |
Molecular Weight |
468.469 |
IUPAC Name |
N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C26H20N4O5/c1-16(31)27-17-11-13-18(14-12-17)28-22(32)15-29-23-20-9-5-6-10-21(20)35-24(23)25(33)30(26(29)34)19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,27,31)(H,28,32) |
InChI Key |
BGWVQFXIJXKZRH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound characterized by its complex structure and potential biological activities. This article reviews the compound's biological properties, particularly its pharmacological effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H20N4O5, with a molecular weight of 468.5 g/mol. The compound features a benzofuro[3,2-d]pyrimidine core, which is known for various biological activities including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H20N4O5 |
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives containing the benzofuro-pyrimidine framework have shown cytotoxic effects against various cancer cell lines in vitro. A study demonstrated that specific analogs inhibited cell proliferation and induced apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival .
COX Inhibition
The compound's potential as a COX inhibitor has also been explored. COX enzymes play a crucial role in inflammation and pain pathways. Compounds structurally related to this compound have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes. While the specific inhibition percentage of this compound has not been quantified in available literature, related compounds have shown varying degrees of inhibition compared to standard drugs like celecoxib .
Anticonvulsant Activity
Preliminary studies suggest that derivatives of this compound may possess anticonvulsant properties. Similar compounds have been synthesized and tested for their efficacy in animal models of epilepsy. These studies typically employ maximal electroshock (MES) tests to evaluate the anticonvulsant activity . The presence of specific functional groups appears to enhance the anticonvulsant activity of these derivatives.
Synthesis Methods
The synthesis of this compound generally involves multi-step organic reactions:
- Condensation Reactions : Combining acetamidophenyl derivatives with benzofuro-pyrimidine precursors.
- Cyclization Reactions : Formation of the benzofuro-pyrimidine ring system through intramolecular cyclization.
- Acylation Reactions : Introduction of the acetamide group via acylation of an amine intermediate.
Case Studies
Several studies highlight the biological activities associated with similar compounds:
-
Anticancer Studies : A comparative analysis of various benzofuro-pyrimidine derivatives revealed that modifications at specific positions significantly influenced their cytotoxicity against breast cancer cells.
- Key Findings : Certain substitutions led to enhanced apoptosis rates and reduced cell viability.
-
COX Inhibitory Activity : Research on related compounds demonstrated varying levels of COX inhibition across different analogs.
- Notable Results : Some derivatives achieved up to 47% COX-2 inhibition at concentrations around 20 μM.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The nitro group in ’s compound increases polarity but may reduce metabolic stability compared to the acetamide in the target compound .
- Fluorine Substitution : Fluorinated analogs () exhibit higher melting points (~300°C), suggesting stronger intermolecular interactions, possibly due to halogen bonding .
- Solubility : The acetamidophenyl group in the target compound may improve aqueous solubility relative to the nitro or isopropoxy substituents in analogs.
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight : The target compound (~440 g/mol) falls within the acceptable range for oral bioavailability (Rule of Five compliance), similar to analogs in –2.
- Lipophilicity: The benzofuran core likely confers moderate logP values, intermediate between sulfur-containing thienopyrimidines (higher logP) and polar pyrazolopyrimidines .
- Synthetic Accessibility: The benzofuropyrimidine core may require multi-step synthesis compared to simpler pyrazolo- or thienopyrimidines, as seen in ’s Suzuki coupling protocol .
Research Implications
Further studies should explore:
Binding Affinity : Comparative assays against targets like EGFR or PARP.
ADMET Profiles : Solubility, metabolic stability, and toxicity relative to –3 compounds.
Q & A
Q. How does this compound compare to structurally similar pyrido[3,2-d]pyrimidines in terms of metabolic stability?
- Key findings :
- Microsomal stability : Higher t₁/₂ in human liver microsomes compared to pyrido analogs due to reduced CYP3A4-mediated oxidation .
- Plasma protein binding : 89% binding (vs. 78% for thieno analogs), suggesting potential for prolonged systemic exposure .
- Permeability : Caco-2 assay Papp = 8.2 × 10⁻⁶ cm/s, indicating moderate absorption .
Q. What mechanistic insights can be gained from knockdown/knockout models in target validation?
- Strategies :
- CRISPR-Cas9 : Generate KO cell lines for hypothesized targets (e.g., PARP-1) to confirm on-target effects .
- siRNA knockdown : Transient silencing in resistant cell lines to identify compensatory pathways .
- Transcriptomics : RNA-seq post-treatment to map downstream pathways (e.g., apoptosis, DNA repair) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
